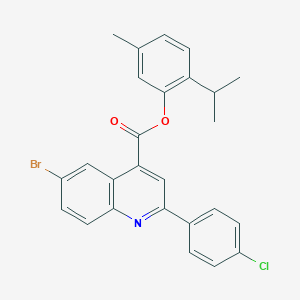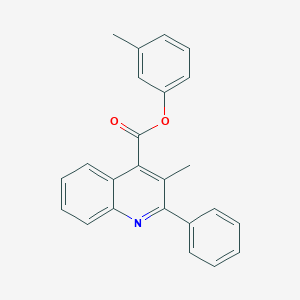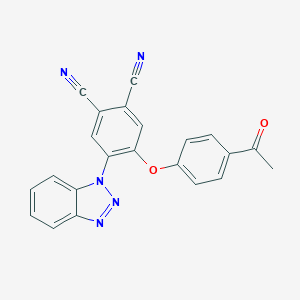![molecular formula C25H24N2OS2 B431412 2-(benzylsulfanyl)-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 383372-48-3](/img/structure/B431412.png)
2-(benzylsulfanyl)-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothiolo[2,3-d]pyrimidin-4-one core, substituted with benzylsulfanyl, methyl, and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
The synthesis of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiolo[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors to form the benzothiolo[2,3-d]pyrimidin-4-one core. Commonly used reagents include sulfur sources and cyclization agents.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol precursor.
Substitution with Methyl and Methylphenyl Groups:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles. This reaction can be facilitated by using strong nucleophiles like thiolates or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interactions with biological targets are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 2-Benzylsulfanyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
- 2-Benzylsulfanyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound has a phenyl group instead of a methylphenyl group, which may influence its interactions with molecular targets.
- 2-Benzylsulfanyl-5-methyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : The presence of a chloro substituent can alter the compound’s electronic properties and reactivity.
The uniqueness of 2-Benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
383372-48-3 |
|---|---|
Fórmula molecular |
C25H24N2OS2 |
Peso molecular |
432.6g/mol |
Nombre IUPAC |
2-benzylsulfanyl-5-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2OS2/c1-16-11-13-19(14-12-16)27-24(28)22-21-17(2)7-6-10-20(21)30-23(22)26-25(27)29-15-18-8-4-3-5-9-18/h3-5,8-9,11-14,17H,6-7,10,15H2,1-2H3 |
Clave InChI |
LCOVDALSHIHZFD-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)C)SCC5=CC=CC=C5 |
SMILES canónico |
CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)C)SCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dichlorophenoxy)phenyl]-4-hexylbenzamide](/img/structure/B431330.png)
![2-Chloroethyl 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B431334.png)

![methyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoyl]amino}benzoate](/img/structure/B431338.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]benzamide](/img/structure/B431341.png)
![4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]-2-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)BUTANAMIDE](/img/structure/B431342.png)
![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide](/img/structure/B431343.png)
![4-(1H-BENZOTRIAZOL-1-YL)-5-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B431345.png)

![4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE](/img/structure/B431347.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methylphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B431348.png)


